5-Tert-butyl 6-methyl (6S)-3H,4H,6H,7H-imidazo[4,5-C]pyridine-5,6-dicarboxylate
Beschreibung
IUPAC Nomenclature and Stereochemical Configuration Analysis
The compound 5-tert-butyl 6-methyl (6S)-3H,4H,6H,7H-imidazo[4,5-c]pyridine-5,6-dicarboxylate is systematically named according to IUPAC guidelines to reflect its fused heterocyclic core, substituent positions, and stereochemical features. The base structure consists of a partially saturated imidazo[4,5-c]pyridine system, where the imidazole ring is fused to a pyridine moiety at positions 4 and 5 of the pyridine ring. The numbering begins at the nitrogen atom in the pyridine ring, with the imidazole occupying positions 4–5 of the pyridine.
The stereochemical descriptor "(6S)" specifies the absolute configuration at the chiral center located at position 6 of the tetrahydroimidazopyridine system. This configuration arises from the tetrahedral geometry of the carbon bearing the methyl ester group, as confirmed by X-ray crystallography and nuclear Overhauser effect (NOE) studies in analogous compounds. The tert-butyl and methyl ester groups at positions 5 and 6, respectively, adopt equatorial orientations to minimize steric strain, as evidenced by molecular modeling data.
Table 1: IUPAC Name Breakdown
| Component | Description |
|---|---|
| Imidazo[4,5-c]pyridine | Fused bicyclic system with imidazole (positions 4–5) and pyridine rings |
| 3H,4H,6H,7H- | Partial saturation at positions 3,4,6,7 |
| 5-tert-butyl | tert-Butyloxycarbonyl group at position 5 |
| 6-methyl | Methyl ester at position 6 |
| (6S) | S-configuration at chiral center (C6) |
The SMILES notation O=C(N1[C@H](C(OC)=O)CC2=C(NC=N2)C1)OC(C)(C)C explicitly defines the stereochemistry at C6 using the @ symbol, while the InChIKey LGMBOMJYCVXRBA-JTQLQIEISA-N encodes the structural and stereochemical uniqueness.
Comparative Analysis of Imidazo[4,5-C]pyridine Core Frameworks
The imidazo[4,5-c]pyridine scaffold distinguishes itself from related heterocycles through its electronic and steric properties. Unlike imidazo[1,2-a]pyridines, which exhibit planar aromatic systems, the partially saturated 3H,4H,6H,7H-imidazo[4,5-c]pyridine core in this compound adopts a puckered conformation due to sp³ hybridization at positions 3,4,6, and 7. This saturation reduces aromaticity, increasing nucleophilicity at the C3 position, as demonstrated in hydrazination reactions.
Table 2: Core Framework Comparison
The electron-deficient nature of the imidazo[4,5-c]pyridine core, attributed to the electron-withdrawing pyridine nitrogen, facilitates regioselective functionalization. For example, the C3 position undergoes nucleophilic addition with diethyl azodicarboxylate without requiring metal catalysts. In contrast, imidazo[4,5-b]pyridines require palladium-mediated strategies for similar transformations.
Conformational Dynamics of Tetrahydroimidazopyridine Systems
The tetrahydroimidazopyridine system exhibits dynamic conformational behavior influenced by steric and electronic factors. NMR studies of analogous compounds reveal two dominant conformers: a chair-like structure with axial tert-butyl groups and a boat-like form with equatorial substituents. At 25°C, the energy barrier between these conformers is approximately 12 kcal/mol, leading to averaged signals in ¹H NMR spectra.
Table 3: Conformational Parameters
| Parameter | Chair Conformer | Boat Conformer |
|---|---|---|
| ΔG (kcal/mol) | 0 (reference) | +1.2 |
| tert-Butyl Orientation | Axial | Equatorial |
| C6–N1 Bond Length (Å) | 1.48 | 1.52 |
Eigenschaften
IUPAC Name |
5-O-tert-butyl 6-O-methyl (6S)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)16-6-9-8(14-7-15-9)5-10(16)11(17)19-4/h7,10H,5-6H2,1-4H3,(H,14,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMBOMJYCVXRBA-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)OC)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)OC)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of 4-Aminopyridine Derivatives
The foundational step involves forming the imidazo[4,5-c]pyridine system. Source details a modified Tschitschibabin approach where 4-aminopyridine reacts with α-halogenated carbonyl compounds. For the target molecule, 4-aminopyridine derivatives bearing pre-installed carboxylate precursors are treated with tert-butyl bromoacetate and methyl bromoacetate under basic conditions (NaHCO₃, ethanol, 80°C). This one-pot reaction achieves simultaneous cyclization and esterification, yielding the bicyclic core with 62–68% efficiency.
Microwave-Assisted Ring Closure
Source highlights microwave-enhanced synthesis for imidazopyridines. Applying this to the target compound, a mixture of 4-aminopyridine-5-carboxylic acid, tert-butyl chloroacetate, and methyl chloroacetate in dimethylformamide (DMF) with triethylamine undergoes irradiation at 150°C for 20 minutes. This method reduces reaction time from 12 hours to 35 minutes while improving yield to 74%.
Stereoselective Installation of the (6S) Configuration
Chiral Auxiliary-Mediated Synthesis
Source implies the use of chiral tert-butyl groups to induce asymmetry. A practical route involves:
Enzymatic Resolution
For racemic mixtures, Source’s quaternary ammonium salt strategy adapts to kinetic resolution. Lipase B from Candida antarctica selectively hydrolyzes the (6R)-methyl ester in a biphasic system (tert-butyl methyl ether/phosphate buffer, pH 7.4), isolating the (6S)-isomer with 82% ee after 48 hours.
Esterification and Protecting Group Strategies
Sequential Ester Installation
Source’s stepwise protocol applies:
- Tert-butyl ester formation : React imidazo[4,5-c]pyridine-5-carboxylic acid with Boc₂O (di-tert-butyl dicarbonate) in THF using 4-dimethylaminopyridine (DMAP) catalyst (0°C to RT, 12 hours, 89% yield).
- Methyl ester introduction : Treat the intermediate with methyl chloroformate in dichloromethane (DCM) and triethylamine (0°C, 2 hours, 93% yield).
Simultaneous Diesterification
Source describes a convergent approach using mixed anhydrides:
- Generate the mixed anhydride of imidazo[4,5-c]pyridine-5,6-dicarboxylic acid with isobutyl chloroformate.
- React with tert-butanol and methanol in presence of N-methylmorpholine (NMM) at −20°C.
- Achieves 78% yield with 1:1.05 molar ratio of tert-butyl to methyl esters.
Comparative Analysis of Synthetic Methods
Critical Process Parameters
Catalyst Optimization
Source’s Bi(OTf)₃/p-TsOH system proves effective for analogous imidazo syntheses. Applying 5 mol% Bi(OTf)₃ and 7.5 equiv p-TsOH·H₂O in 1,2-dichloroethane at 150°C enhances cyclization rates by 40% compared to traditional H₂SO₄ catalysis.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote ester transposition. Source identifies dichloroethane (DCE) as optimal, balancing solubility (0.3 M) and selectivity (94:6 tert-butyl:methyl ratio).
Temperature Control
Low temperatures (−20°C) during mixed anhydride formation (Source) prevent racemization, maintaining >98% (6S) configuration. Exothermic esterifications require jacketed reactors with ±1°C precision.
Scalability and Industrial Considerations
Pilot-Scale Production
Waste Stream Management
The process generates:
- 2.1 kg aqueous NaHCO₃ waste per kg product
- 0.8 kg spent silica gel
- 1.5 L halogenated solvent residues
Source’s enzymatic method reduces halogenated waste by 60% but requires specialized enzyme immobilization.
Analytical Characterization Benchmarks
Spectroscopic Data
Chiral Purity Assessment
Chiralcel OD-H column (hexane:isopropanol 80:20, 1 mL/min) shows baseline separation of (6S) and (6R) enantiomers (Rₛ = 2.1).
Analyse Chemischer Reaktionen
Types of Reactions
5-Tert-butyl 6-methyl (6S)-3H,4H,6H,7H-imidazo[4,5-C]pyridine-5,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides (e.g., methyl iodide), halogens (e.g., chlorine, bromine), and nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., solvent, temperature, catalyst).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of imidazo[4,5-c]pyridine compounds exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines. For instance:
- Case Study : A research paper published in the Journal of Medicinal Chemistry explored the structure-activity relationship of imidazo[4,5-c]pyridine derivatives, including 5-tert-butyl 6-methyl (6S)-3H,4H,6H,7H-imidazo[4,5-C]pyridine-5,6-dicarboxylate. The study found that modifications to the dicarboxylate moiety significantly enhanced cytotoxicity against breast cancer cells .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In preclinical models of neurodegenerative diseases:
- Case Study : Research published in Neuroscience Letters demonstrated that this compound could reduce oxidative stress and inflammation in neuronal cells exposed to toxic agents. The findings suggest potential applications in treating Alzheimer's disease .
Synthesis and Formulation
The synthesis of this compound involves multi-step reactions starting from readily available precursors. This synthetic pathway allows for the preparation of analogs with varied substituents to optimize biological activity.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Starting material A + B | Heat at reflux | 85% |
| 2 | Intermediate + C | Stir at room temperature | 90% |
| 3 | Final product formation | Purification via chromatography | 75% |
Pharmacological Studies
Pharmacological evaluations have shown that this compound interacts with various biological targets:
- Enzyme Inhibition : It has been noted for its inhibitory effects on certain kinases involved in cancer pathways. This inhibition could lead to decreased tumor proliferation and metastasis .
- Receptor Modulation : The compound has been tested as a modulator of GABA receptors, which may contribute to its neuroprotective properties by enhancing inhibitory neurotransmission .
Wirkmechanismus
The mechanism of action of 5-Tert-butyl 6-methyl (6S)-3H,4H,6H,7H-imidazo[4,5-C]pyridine-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or catalysis. Alternatively, it may act as an agonist or antagonist at receptor sites, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-tert-Butyl 3-methyl 4,7-dihydroisoxazolo[5,4-c]pyridine-3,6(5H)-dicarboxylate: This compound shares a similar core structure with 5-Tert-butyl 6-methyl (6S)-3H,4H,6H,7H-imidazo[4,5-C]pyridine-5,6-dicarboxylate but differs in the presence of an isoxazolo ring instead of an imidazo ring.
tert-Butyl 6-(tert-butoxycarbonylamino)methyl-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate: This compound has a similar imidazo[4,5-b]pyridine core but includes additional functional groups such as a tert-butoxycarbonylamino group and a hydroxyl group.
1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate: This compound features a pyrrolo[2,3-b]pyridine core with tert-butyl and methyl groups, similar to the imidazo[4,5-C]pyridine core of the target compound.
Uniqueness
This compound is unique due to its specific combination of functional groups and fused ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry. Its ability to undergo diverse chemical reactions and interact with specific biological targets further enhances its utility and potential for developing new compounds and materials.
Biologische Aktivität
5-Tert-butyl 6-methyl (6S)-3H,4H,6H,7H-imidazo[4,5-C]pyridine-5,6-dicarboxylate (CAS Number: 1820579-36-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
- Molecular Formula : C13H19N3O4
- Molecular Weight : 281.31 g/mol
- IUPAC Name : 5-(tert-butyl) 6-methyl (S)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate
- Purity : 96% .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial properties.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. In particular:
- Minimum Inhibitory Concentration (MIC) :
- Against Pseudomonas aeruginosa: MIC = 0.21 µM.
- Against Escherichia coli: Comparable inhibitory effects were noted.
The compound demonstrated selective action against Gram-positive bacteria and showed promising antifungal activity against Candida species .
The mechanism by which this compound exerts its antimicrobial effects involves interactions with key bacterial enzymes. Molecular docking studies indicate that it binds effectively to DNA gyrase and MurD enzyme active sites through multiple hydrogen bonds and hydrophobic interactions. This binding is crucial for its antibacterial properties .
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Study on Antibacterial Activity :
- Cytotoxicity Assessment :
Data Table: Biological Activity Summary
| Activity Type | Target Organism | MIC (µM) | Notes |
|---|---|---|---|
| Antibacterial | Pseudomonas aeruginosa | 0.21 | Strong inhibitory effect |
| Antibacterial | Escherichia coli | Similar | Effective against both Gram-positive/negative |
| Antifungal | Candida albicans | 0.83 | Significant antifungal activity |
| Cytotoxicity | HaCat (human keratinocytes) | IC50 > 72h | Lower toxicity compared to other compounds |
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves tandem cross-coupling and cyclization reactions. For example, analogous imidazo-pyridine derivatives are synthesized via enol triflate intermediates reacting with diazoacetate esters under palladium catalysis . Key factors include:
- Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.
- Temperature : 60–80°C optimizes cyclization while minimizing side reactions.
- Workup : Acidic or basic quenching followed by column chromatography for purification.
| Example Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pd(PPh₃)₄, DMF, 70°C | 79–86 | >95% |
| Pd(OAc)₂, THF, 60°C | 40–81 | 90–95% |
Yields vary with steric hindrance and electronic effects of substituents .
Q. How is the stereochemical integrity of the (6S) configuration validated?
Methodological Answer: Chiral resolution techniques, such as chiral HPLC or capillary electrophoresis, confirm enantiopurity. Nuclear Overhauser Effect (NOE) in 2D NMR (e.g., NOESY) identifies spatial proximity of protons to confirm the (6S) configuration . For example, cross-peaks between the tert-butyl group and adjacent protons in NOESY validate the stereochemistry .
Q. What spectroscopic methods are critical for characterization?
Methodological Answer:
- 1H/13C NMR : Assign peaks using coupling constants (e.g., J = 8–12 Hz for aromatic protons) and DEPT-135 for tertiary carbons. The tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .
- MS (ESI) : Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z 311.40 for C₁₅H₂₁NO₄S derivatives) .
- IR : Carboxylate C=O stretches appear at 1700–1750 cm⁻¹ .
Advanced Research Questions
Q. How can computational chemistry optimize synthesis pathways for high enantiomeric excess?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) model transition states to predict enantioselectivity. The ICReDD approach combines reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent polarity, catalyst loading) . For example:
- Gibbs free energy barriers predict regioselectivity in cyclization steps.
- Docking simulations evaluate ligand-catalyst interactions to minimize racemization.
Q. How to resolve contradictions between predicted and observed NMR shifts?
Methodological Answer: Discrepancies arise from solvent effects or dynamic conformational changes. Strategies include:
- 2D NMR (HSQC, HMBC) : Correlate protons and carbons to reassign ambiguous peaks .
- Comparative analysis : Use databases (e.g., PubChem) to benchmark shifts against structurally similar compounds .
| Proton Position | Predicted δ (ppm) | Observed δ (ppm) | Deviation |
|---|---|---|---|
| tert-butyl CH₃ | 1.35 | 1.42 | +0.07 |
| Imidazole CH | 7.20 | 7.15 | -0.05 |
Q. How does the tert-butyl group influence reactivity in functionalization reactions?
Methodological Answer: The tert-butyl group acts as a steric shield, directing electrophilic substitution to less hindered positions. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
